Product packaging for 2-Methyl-6-(pyrrolidin-3-YL)pyrimidin-4-OL(Cat. No.:CAS No. 1858256-81-1)

2-Methyl-6-(pyrrolidin-3-YL)pyrimidin-4-OL

Cat. No.: B1653618
CAS No.: 1858256-81-1
M. Wt: 179.22
InChI Key: SGMNPZXHXHPCJA-UHFFFAOYSA-N
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Description

2-Methyl-6-(pyrrolidin-3-yl)pyrimidin-4-ol is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a pyrimidin-4-ol scaffold substituted with a methyl group and a pyrrolidine ring, a combination that presents a three-dimensional, sp3-rich structure for probing biological space . The pyrrolidine ring is a versatile and privileged scaffold in pharmaceutical science, known to influence key physicochemical parameters of drug candidates, such as solubility, lipophilicity, and metabolic stability . Its non-planarity allows for extensive exploration of the pharmacophore space, which is crucial for achieving target selectivity and optimizing the pharmacokinetic profile of novel bioactive molecules . Pyrimidine derivatives, in general, are widely investigated for their diverse biological activities and their potential as neuropeptide Y receptor ligands or ALK-5 inhibitors . Researchers can utilize this compound as a key synthetic intermediate or building block for the development of new molecular entities. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13N3O B1653618 2-Methyl-6-(pyrrolidin-3-YL)pyrimidin-4-OL CAS No. 1858256-81-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-4-pyrrolidin-3-yl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-6-11-8(4-9(13)12-6)7-2-3-10-5-7/h4,7,10H,2-3,5H2,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGMNPZXHXHPCJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=O)N1)C2CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901239188
Record name 4(3H)-Pyrimidinone, 2-methyl-6-(3-pyrrolidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901239188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1858256-81-1
Record name 4(3H)-Pyrimidinone, 2-methyl-6-(3-pyrrolidinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1858256-81-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4(3H)-Pyrimidinone, 2-methyl-6-(3-pyrrolidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901239188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 2 Methyl 6 Pyrrolidin 3 Yl Pyrimidin 4 Ol

Established Synthetic Pathways for the Pyrimidine (B1678525) Core

The construction of the 2-methylpyrimidin-4-ol core is a foundational step in the synthesis of the target molecule. Established methodologies in heterocyclic chemistry provide several reliable routes to this essential scaffold.

Key Precursors and Reaction Optimization

A primary and well-established method for the synthesis of the 2-methyl-6-substituted-pyrimidin-4-ol core involves the condensation of a β-ketoester with acetamidine. A key precursor for the pyrimidine ring is a 6-halopyrimidin-4-ol derivative, such as 6-chloro-2-methylpyrimidin-4-ol. The synthesis of this intermediate can be achieved through multi-step sequences starting from readily available materials. For instance, 2,4-dichloro-6-methylpyrimidine (B20014) can be selectively hydrolyzed to afford the desired 4-ol product.

Reaction optimization is crucial for achieving high yields and purity. This includes the careful selection of solvents, bases, and reaction temperatures. For the coupling of an amine to a halopyrimidine, conditions are optimized to favor nucleophilic aromatic substitution, often employing a suitable base to facilitate the reaction.

PrecursorReagentProduct
2,4-dichloro-6-methylpyrimidineAmine (e.g., dimethylamine)2-(dialkylamino)-6-chloro-4-methylpyrimidine
2,4-dichloro-6-methylpyrimidineSubstituted aniline2-(arylamino)-4-chloro-6-methylpyrimidine
6-chloro-2-methylpyrimidin-4-olCyclic amine6-(cyclic amino)-2-methylpyrimidin-4-ol

Multicomponent and Cascade Reaction Approaches

Modern synthetic strategies increasingly employ multicomponent and cascade reactions to enhance efficiency and reduce step counts. For the synthesis of substituted pyrimidines, multicomponent reactions involving an amidine, an alcohol, and other building blocks have been developed. nih.govorganic-chemistry.org These reactions can proceed via a sequence of condensation and dehydrogenation steps to construct the pyrimidine ring in a single pot. nih.govorganic-chemistry.org

Cascade reactions, where a series of intramolecular transformations are triggered by a single event, also offer an elegant approach. For instance, a cascade reaction could be designed to form the pyrimidine ring and introduce a functionalized side chain in a concerted manner. While specific examples for the direct synthesis of 2-Methyl-6-(pyrrolidin-3-YL)pyrimidin-4-OL via these advanced methods are not prevalent in the literature, the general principles are applicable to the synthesis of highly functionalized pyrimidine derivatives.

Stereoselective Introduction and Modification of the Pyrrolidinyl Moiety

The pyrrolidin-3-yl substituent introduces a chiral center into the molecule, making stereocontrol a critical aspect of the synthesis.

Strategies for Chirality Control at the Pyrrolidin-3-YL Position

Achieving a specific stereochemistry at the 3-position of the pyrrolidine (B122466) ring can be accomplished through several methods. One common approach is to start with a chiral precursor, such as L-aspartic acid or trans-4-hydroxy-L-proline. These natural amino acids provide a readily available source of chirality. For example, (S)-3-aminopyrrolidine dihydrochloride (B599025) can be synthesized from trans-4-hydroxy-L-proline through a multi-step sequence involving decarboxylation, N-protection, sulfonylation, azide (B81097) substitution (with configuration inversion), and subsequent reduction.

Another strategy is the use of chiral resolving agents to separate a racemic mixture of 3-aminopyrrolidine (B1265635). wikipedia.org This involves the formation of diastereomeric salts with a chiral acid, followed by separation through crystallization and subsequent liberation of the desired enantiomer. wikipedia.org Kinetic resolution, often enzyme-catalyzed, presents another viable method for obtaining enantiomerically enriched 3-aminopyrrolidine. rsc.org

The amino group of 3-aminopyrrolidine is often protected, for instance as a tert-butoxycarbonyl (Boc) carbamate, to facilitate handling and to control its reactivity during subsequent coupling reactions. The synthesis of (R)-3-(Boc-amino)pyrrolidine, for example, can be achieved by treating (R)-3-aminopyrrolidine with di-tert-butyl dicarbonate (B1257347) in the presence of a base.

Derivatization Strategies and Functionalization of this compound

Once the core structure is assembled, further derivatization can be explored to modify the compound's properties.

Regioselective Modifications of the Pyrimidine Ring

The pyrimidine ring of this compound offers several positions for regioselective modification. The 4-hydroxyl group can be a site for O-alkylation or conversion to other functional groups. For instance, treatment with an alkyl halide in the presence of a base can yield the corresponding 4-alkoxy derivative. The nitrogen atoms within the pyrimidine ring can also be targeted for alkylation, although this may be less favored depending on the electronic nature of the ring.

Furthermore, if a halo-substituent is present on the pyrimidine ring, it can serve as a handle for various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce aryl, heteroaryl, or other carbon-based substituents. For pyrimidin-4-ol systems, the 4-position is often activated for nucleophilic substitution, especially after conversion of the hydroxyl group to a better leaving group like a chloro or tosyl group. researchgate.netnih.gov

Modification TypeReagentsPotential Product
O-AlkylationAlkyl halide, Base4-Alkoxy-2-methyl-6-(pyrrolidin-3-yl)pyrimidine
N-AlkylationAlkyl halide, Base1-Alkyl-2-methyl-6-(pyrrolidin-3-yl)pyrimidin-4-one
HalogenationPOCl₃, PCl₅4-Chloro-2-methyl-6-(pyrrolidin-3-yl)pyrimidine

Functionalization at the Pyrrolidinyl Nitrogen and Carbon Centers

The pyrrolidine moiety of this compound offers multiple sites for functionalization, allowing for the introduction of various substituents to modulate the compound's properties. These modifications can be targeted at either the pyrrolidinyl nitrogen or the carbon atoms of the ring.

Functionalization at the Pyrrolidinyl Nitrogen:

The secondary amine of the pyrrolidine ring is a nucleophilic center that readily undergoes reactions such as N-alkylation and N-acylation.

N-Alkylation: The introduction of alkyl groups at the pyrrolidinyl nitrogen can be achieved through reactions with alkyl halides or via reductive amination. These reactions are typically carried out in the presence of a base to neutralize the acid generated. The choice of alkylating agent and reaction conditions can be tailored to introduce a wide array of alkyl, aryl, and heterocyclic moieties. For instance, N-alkylation of pyrimidines can be performed using various alkylating agents under basic conditions, leading to the desired N-substituted products chemrxiv.orgias.ac.inla-press.org.

N-Acylation: Acyl groups can be introduced at the pyrrolidinyl nitrogen by reacting the parent compound with acyl chlorides or anhydrides. This reaction is often performed in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to scavenge the generated acid. N-acylation is a versatile method for introducing a range of functional groups, including amides, carbamates, and ureas.

Functionalization at the Pyrrolidinyl Carbon Centers:

Modification of the carbon skeleton of the pyrrolidine ring is more challenging but offers opportunities for creating structurally diverse analogs.

C-H Functionalization: Direct functionalization of C-H bonds is a powerful tool in modern organic synthesis. For pyrrolidine rings, metal-catalyzed C-H activation can be employed to introduce new carbon-carbon or carbon-heteroatom bonds nih.govacs.orgresearchgate.netrsc.orgrsc.org. These reactions often require a directing group to achieve regioselectivity.

Mannich Reaction: The Mannich reaction is a three-component condensation involving an amine, a non-enolizable aldehyde (like formaldehyde), and an active hydrogen compound. The pyrrolidine ring itself can participate in Mannich-type reactions, particularly at the α-carbons to the nitrogen, leading to the introduction of aminomethyl groups acs.orgrsc.orgresearchgate.netwikipedia.orglookchem.com.

Table 1: Examples of Functionalization Reactions at the Pyrrolidinyl Moiety
Reaction TypeReagents and ConditionsProduct Type
N-AlkylationAlkyl halide, Base (e.g., K2CO3), Solvent (e.g., DMF)N-Alkyl-pyrrolidinyl-pyrimidine
N-AcylationAcyl chloride or Anhydride, Base (e.g., Et3N), Solvent (e.g., CH2Cl2)N-Acyl-pyrrolidinyl-pyrimidine
C-H ArylationAryl halide, Palladium catalyst, Ligand, BaseC-Aryl-pyrrolidinyl-pyrimidine
Mannich ReactionFormaldehyde, Secondary amine, Acid catalystC-Aminomethyl-pyrrolidinyl-pyrimidine

Incorporation of Ancillary Heterocyclic and Carbocyclic Systems

To further explore the chemical space around the this compound scaffold, ancillary heterocyclic and carbocyclic systems can be appended. This is typically achieved by functionalizing the pyrrolidine ring or the pyrimidine core with reactive handles that can participate in ring-forming reactions or coupling reactions.

Incorporation of Heterocyclic Systems:

A variety of heterocyclic rings can be introduced, often by leveraging the reactivity of the pyrrolidinyl nitrogen. For example, the synthesis of pyrimidine derivatives incorporated into other heterocycles has been reported, showcasing the versatility of this approach nih.govpjsir.orgresearchgate.netresearchgate.net.

Via N-Alkylation/Acylation: The pyrrolidinyl nitrogen can be alkylated or acylated with reagents containing a pre-formed heterocyclic ring.

Via Cyclocondensation Reactions: Functional groups introduced onto the pyrrolidine ring can serve as precursors for the in-situ formation of new heterocyclic rings. For instance, an amino group can be condensed with a 1,3-dicarbonyl compound to form a new pyrimidine ring.

Incorporation of Carbocyclic Systems:

Carbocyclic rings, both aromatic and aliphatic, can be attached to the core structure.

Via Cross-Coupling Reactions: If a halo-substituent is present on the pyrimidine or a functionalized pyrrolidine ring, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, can be used to introduce aryl or vinyl groups.

Via Radical Cyclization: An appropriately positioned radical precursor on a side chain attached to the pyrrolidine ring can undergo cyclization to form a new carbocyclic ring. The synthesis of carbocyclic-purine-pyrimidine hybrids has been explored, demonstrating the feasibility of fusing carbocyclic rings to pyrimidine-containing scaffolds nih.govmdpi.com.

Table 2: Strategies for Incorporating Ancillary Ring Systems
Ring System TypeSynthetic StrategyExample Reagents/Reactions
HeterocyclicN-Alkylation with a heterocyclic halide2-(Chloromethyl)pyridine, K2CO3
HeterocyclicCyclocondensationReaction of an N-aminoethyl-pyrrolidine with a β-ketoester
Carbocyclic (Aromatic)Suzuki CouplingArylboronic acid, Pd catalyst, base
Carbocyclic (Aliphatic)Ring-Closing MetathesisGrubbs' catalyst on a diene-substituted pyrrolidine

Mechanistic Investigations of Synthesis Reactions for this compound and Related Analogs

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting the outcome of new transformations. The synthesis of this compound likely proceeds through a well-established pathway for pyrimidine formation.

Mechanism of Pyrimidine Ring Formation:

The Pinner synthesis is a classic method for preparing pyrimidines from a β-keto ester and an amidine organic-chemistry.orgslideshare.net. The reaction is typically acid- or base-catalyzed.

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of the amidine on the ketone carbonyl of the β-keto ester.

Tetrahedral Intermediate: This attack forms a tetrahedral intermediate, which can then undergo dehydration.

Cyclization: The second nitrogen atom of the amidine then attacks the ester carbonyl, leading to a second tetrahedral intermediate.

Elimination and Tautomerization: Elimination of the alcohol from the ester group and subsequent tautomerization yields the final pyrimidin-4-ol product.

Computational and experimental studies on related pyrimidine syntheses have provided detailed insights into the transition states and intermediates involved in this process mdpi.com.

Mechanistic Insights into Functionalization Reactions:

N-Functionalization of Pyrrolidine: The mechanism of N-alkylation is a standard SN2 reaction where the nitrogen atom acts as the nucleophile. N-acylation proceeds via a nucleophilic acyl substitution mechanism.

C-H Functionalization of Pyrrolidine: The mechanism of palladium-catalyzed C-H activation typically involves the coordination of the palladium catalyst to a directing group, followed by concerted metalation-deprotonation to form a palladacycle. Reductive elimination then furnishes the functionalized product. Mechanistic studies on the synthesis and C-H amination of pyrrolidines have been conducted to elucidate the intricate steps of these transformations nih.govacs.orgresearchgate.netbeilstein-journals.orgrsc.org.

Table 3: Key Mechanistic Steps in the Synthesis and Functionalization
TransformationKey Mechanistic Steps
Pyrimidine Ring Formation (Pinner)Nucleophilic attack of amidine, cyclization, dehydration, tautomerization. slideshare.net
Pyrrolidine N-AlkylationSN2 nucleophilic substitution.
Pyrrolidine C-H Arylation (Pd-catalyzed)Directed C-H activation, formation of a palladacycle, reductive elimination. nih.govacs.orgresearchgate.net

Advanced Spectroscopic and Structural Characterization of 2 Methyl 6 Pyrrolidin 3 Yl Pyrimidin 4 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the precise structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

High-Resolution Proton (¹H) NMR Spectroscopy

¹H NMR spectroscopy would be used to identify the number and types of hydrogen atoms present in 2-Methyl-6-(pyrrolidin-3-YL)pyrimidin-4-OL. The expected spectrum would show distinct signals for the methyl group protons, the protons on the pyrimidine (B1678525) ring, and the protons of the pyrrolidine (B122466) ring. The chemical shifts (δ) would indicate the electronic environment of each proton, while the splitting patterns (multiplicity) would reveal the number of adjacent protons, helping to establish connectivity. For instance, the methyl protons would likely appear as a singlet, while the protons on the chiral center of the pyrrolidine ring would exhibit more complex splitting.

Carbon (¹³C) NMR Spectroscopy for Carbon Framework Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of these signals would help to identify the type of carbon (e.g., aromatic, aliphatic, carbonyl-like). For example, the carbon of the methyl group would appear at a characteristic upfield shift, while the carbons of the pyrimidine ring would be found in the downfield region typical for aromatic and heteroaromatic systems.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments

To definitively assign all proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy) would establish correlations between protons that are coupled to each other, revealing the sequence of protons within the pyrrolidine ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, which is crucial for connecting the pyrrolidine ring to the pyrimidine ring at the correct position and for confirming the placement of the methyl group.

Mass Spectrometry (MS) for Precise Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the exact molecular weight of this compound with high precision. This accurate mass measurement allows for the determination of the elemental formula of the molecule, confirming the presence of the expected number of carbon, hydrogen, nitrogen, and oxygen atoms.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

In tandem mass spectrometry (MS/MS), the molecular ion of the compound is isolated and then fragmented. The resulting fragment ions provide valuable information about the structure of the molecule. For this compound, characteristic fragmentation pathways would be expected, such as the loss of the pyrrolidine ring or cleavage within the pyrimidine ring, which would further confirm the proposed structure. The fragmentation patterns of pyrimidine derivatives often involve characteristic losses that can be diagnostic. iosrjournals.orgsapub.org

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

No experimental Infrared (IR) spectroscopy data for this compound has been found in the searched literature. While the vibrational frequencies of the functional groups present in the molecule (such as O-H, N-H, C=O, C=N, and C-N bonds) can be predicted based on general spectroscopic principles, specific experimental data is required for a detailed and accurate analysis of its IR spectrum.

X-ray Crystallography for Definitive Solid-State Structural Determination

A search of crystallographic databases and the wider scientific literature did not yield any published single-crystal X-ray diffraction data for this compound. Consequently, a definitive determination of its solid-state structure, including bond lengths, bond angles, and torsion angles, cannot be provided.

Analysis of Crystal Packing and Supramolecular Assembly

Without experimental crystallographic data, an analysis of the crystal packing and supramolecular assembly of this compound cannot be conducted. Information regarding the unit cell parameters, space group, and the arrangement of molecules within the crystal lattice is not available.

Detailed Mapping of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-Stacking)

A detailed mapping of intermolecular interactions is contingent on the availability of a solved crystal structure. As no such data has been reported for this compound, a specific analysis of its hydrogen bonding patterns, potential for halogen bonding (if applicable), or π-stacking interactions is not feasible.

Computational and Theoretical Studies on 2 Methyl 6 Pyrrolidin 3 Yl Pyrimidin 4 Ol

Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. It is widely used to determine optimized geometries, electronic properties, and reactivity indices. dergipark.org.tr

The first step in a computational analysis is to determine the most stable three-dimensional structure of the molecule, known as the optimized geometry. For 2-Methyl-6-(pyrrolidin-3-YL)pyrimidin-4-OL, this involves calculating the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state.

The presence of the non-planar pyrrolidine (B122466) ring and its single-bond connection to the pyrimidine (B1678525) ring introduces conformational complexity. The pyrrolidine ring can adopt various puckered conformations (envelope or twist forms), and there is rotational freedom around the C-C bond connecting the two ring systems. DFT calculations can map this "conformational landscape" to identify the most stable conformer and the energy barriers between different conformations. nih.gov

Table 1: Predicted Geometric Parameters for the Optimized Structure of this compound Note: This data is illustrative and based on typical values for similar molecular fragments.

ParameterBondPredicted Value
Bond Lengths
C=N (pyrimidine)1.34 Å
C-N (pyrimidine)1.38 Å
C-O (pyrimidinol)1.35 Å
C-C (ring-ring link)1.52 Å
C-N (pyrrolidine)1.47 Å
Bond Angles
C-N-C (pyrimidine)116°
N-C-N (pyrimidine)127°
C-C-O (pyrimidine)118°
C-C-C (ring link)112°

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key component of DFT that helps in predicting the chemical reactivity of a molecule. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO : Represents the ability of a molecule to donate an electron. Regions with a high HOMO density are susceptible to electrophilic attack.

LUMO : Represents the ability of a molecule to accept an electron. Regions with a high LUMO density are susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability. A large gap implies high stability and low chemical reactivity, while a small gap suggests the molecule is more reactive. researchgate.net For pyrimidine derivatives, the HOMO is often distributed over the pyrimidine ring and electron-donating substituents, while the LUMO is also typically located on the electron-deficient pyrimidine ring. nih.gov

Table 2: Predicted FMO Energies and Global Reactivity Descriptors Note: This data is illustrative and based on DFT calculations for similar heterocyclic systems.

ParameterSymbolFormulaPredicted Value (eV)
Highest Occupied Molecular Orbital EnergyEHOMO--5.85
Lowest Unoccupied Molecular Orbital EnergyELUMO--1.40
Energy GapΔEELUMO - EHOMO4.45
Electronegativityχ-(EHOMO + ELUMO)/23.63
Chemical Hardnessη(ELUMO - EHOMO)/22.23
Global SoftnessS1/(2η)0.22

Electrostatic Potential (ESP) Surface Mapping for Charge Distribution

The Molecular Electrostatic Potential (ESP) surface provides a visual representation of the charge distribution within a molecule. It is mapped onto the electron density surface, with colors indicating different potential values.

Red regions (negative potential) indicate areas rich in electrons, such as those around electronegative atoms like oxygen and nitrogen. These are sites prone to electrophilic attack.

Blue regions (positive potential) indicate areas that are electron-deficient, typically around hydrogen atoms bonded to electronegative atoms (e.g., O-H or N-H). These are sites prone to nucleophilic attack.

For this compound, the ESP map would be expected to show a strong negative potential around the oxygen atom of the hydroxyl group and the nitrogen atoms of the pyrimidine ring. Positive potential would be concentrated around the hydrogen of the hydroxyl group and the N-H group of the pyrrolidine ring.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

While DFT calculations are excellent for static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. MD simulations solve Newton's equations of motion for the atoms in the system, revealing how the molecule moves, vibrates, and interacts with its environment, such as a solvent.

For this compound, an MD simulation could:

Explore the full range of accessible conformations of the pyrrolidine ring and the rotation around the inter-ring bond.

Analyze the stability of intramolecular hydrogen bonds.

Simulate the interaction with water molecules to understand how solvation affects conformational preference and the accessibility of different parts of the molecule.

In Silico Prediction of Intramolecular Tautomerism and Isomerization Pathways

Many heterocyclic compounds, including pyrimidin-4-ols, can exist in different tautomeric forms. This compound (the "ol" or enol form) can undergo keto-enol tautomerism to exist as its keto isomer, 2-Methyl-6-(pyrrolidin-3-yl)pyrimidin-4(3H)-one. researchgate.netnih.gov This is analogous to the well-studied tautomerism in pyridones. wayne.edu

Computational methods can predict the relative stability of these tautomers by calculating their total energies. The tautomer with the lower calculated energy is predicted to be the more abundant form at equilibrium. Furthermore, these methods can map the potential energy surface for the interconversion process, identifying the transition state and calculating the activation energy barrier for the isomerization. nih.gov

Table 3: Predicted Relative Energies of Tautomers Note: This data is illustrative. The relative stability can be highly dependent on the phase (gas vs. solvent).

TautomerStructure NamePredicted Relative Free Energy (kcal/mol)
Enol Form2-Methyl-6-(pyrrolidin-3-YL)pyrimidin-4-ol +0.5
Keto Form2-Methyl-6-(pyrrolidin-3-yl)pyrimidin-4(3H )-one 0.0 (More Stable)

Quantitative Structure-Activity Relationship (QSAR) Modeling for Molecular Design Insights (excluding biological efficacy predictions)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that aim to correlate the chemical structure of compounds with a specific property, such as a physicochemical characteristic. mdpi.com While often used for predicting biological activity, QSAR can also be applied to model properties like solubility, lipophilicity (logP), or melting point, without any biological context.

A QSAR study on this compound and its analogues would involve:

Calculating Molecular Descriptors : These are numerical values that describe the chemical structure. They can be categorized as:

Topological : Describing atomic connectivity (e.g., Wiener index).

Electronic : Describing charge distribution (e.g., dipole moment).

Geometric/Steric : Describing the 3D shape of the molecule (e.g., molecular volume).

Model Development : Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is developed that links the descriptors to the property of interest. nih.gov

Such a model, once validated, can provide insights into how modifying the molecular structure (e.g., adding or changing a substituent) would be expected to alter its fundamental physicochemical properties, aiding in the rational design of molecules for specific applications. nih.gov

Hirshfeld Surface Analysis for Quantitative Assessment of Intermolecular Interactions in Crystalline States

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify the various intermolecular interactions that stabilize a molecule within a crystal. rsc.org This analysis maps the electron distribution of a molecule in its crystalline environment, providing insights into the nature and prevalence of close contacts between neighboring molecules. The analysis involves generating a unique three-dimensional surface for a molecule, color-coded to highlight different types of interactions, and producing two-dimensional "fingerprint plots" that summarize these interactions quantitatively.

If crystallographic data for this compound were available, the analysis would typically proceed as follows:

Generation of the Hirshfeld Surface: The analysis would begin by calculating the Hirshfeld surface around the molecule. This surface is defined by points where the contribution to the electron density from the molecule is equal to the contribution from all other molecules in the crystal. Properties such as dnorm (normalized contact distance) are mapped onto this surface. Red spots on the dnorm surface indicate close intermolecular contacts, such as hydrogen bonds, while blue regions represent weaker or longer-range contacts.

2D Fingerprint Plots: A 2D fingerprint plot is generated from the Hirshfeld surface. This plot is a histogram of the distances from the surface to the nearest atom interior (di) and exterior (de) to the surface. The plot provides a visual summary of all intermolecular contacts. Different types of interactions (e.g., hydrogen bonds, van der Waals forces) appear as distinct features on the plot.

Quantitative Breakdown of Interactions: By deconvoluting the full fingerprint plot, the percentage contribution of each specific atom-pair contact to the total Hirshfeld surface area can be calculated. nih.gov For a molecule like this compound, which contains hydrogen, carbon, nitrogen, and oxygen atoms, this would yield a quantitative breakdown of interactions such as O···H, N···H, H···H, C···H, and potentially C···C or C···N contacts. nih.gov

This quantitative data is typically presented in a table, allowing for a detailed understanding of the forces governing the crystal packing. For example, the presence of hydroxyl (-OL) and pyrrolidinyl groups would likely result in significant contributions from strong N–H···O or O–H···N hydrogen bonds. The analysis would also quantify the weaker, but cumulatively important, van der Waals interactions, such as H···H contacts, which often comprise the largest portion of the surface area. nih.gov

Without the necessary experimental data, any discussion of the specific intermolecular interactions for this compound remains speculative. The acquisition of single-crystal X-ray data is a prerequisite for conducting this detailed computational analysis.

Chemical Reactivity and Mechanistic Insights of 2 Methyl 6 Pyrrolidin 3 Yl Pyrimidin 4 Ol

Exploration of Tautomeric Equilibria and Their Influence on Reactivity

The 2-Methyl-6-(pyrrolidin-3-YL)pyrimidin-4-OL molecule can exist in different tautomeric forms, primarily through keto-enol tautomerism involving the pyrimidin-4-ol ring. The equilibrium between the hydroxyl (enol) form (this compound) and the keto form (2-Methyl-6-(pyrrolidin-3-YL)pyrimidin-4(3H)-one) is a crucial determinant of its reactivity.

Theoretical and experimental studies on analogous pyrimidin-4-one derivatives have shown that the keto form is generally the more stable tautomer. osaka-u.ac.jp The position of this equilibrium can be influenced by several factors, including the electronic nature of substituents on the pyrimidine (B1678525) ring and the solvent environment. The methyl group at the 2-position, being an electron-donating group, can influence the electron density of the ring and thereby affect the stability of the tautomers. Similarly, the pyrrolidin-3-yl group at the 6-position can also exert an electronic effect.

The presence of different tautomers has significant implications for the molecule's reactivity. The hydroxyl form, with its nucleophilic oxygen, is more susceptible to reactions with electrophiles at the oxygen atom. Conversely, the keto form possesses a nucleophilic nitrogen atom within the ring and an electrophilic carbonyl carbon, which can be targeted by appropriate reagents. The specific tautomer present under a given set of reaction conditions will therefore direct the course of a chemical transformation.

Table 1: Predominant Tautomeric Forms of Substituted Pyrimidin-4-ones

Substituent at C2Substituent at C6SolventPredominant Tautomer
MethylAlkylaminoPolarKeto
MethylArylNon-polarEnol
Electron-withdrawingElectron-donatingAproticKeto

This table is illustrative and based on general principles of tautomerism in pyrimidin-4-one systems.

Nucleophilic and Electrophilic Substitution Reactions on the Pyrimidine Ring

The pyrimidine ring in this compound is inherently electron-deficient due to the presence of two nitrogen atoms. This electronic characteristic makes it susceptible to nucleophilic attack, particularly at the carbon atoms in positions 2, 4, and 6. However, in the subject compound, these positions are already substituted. Nucleophilic substitution reactions, if they were to occur, would likely involve displacement of one of the existing substituents, which would require harsh reaction conditions.

Conversely, electrophilic substitution on the pyrimidine ring is generally difficult due to its electron-deficient nature. When such reactions do occur, they are typically directed to the C5 position, which is the most electron-rich carbon atom in the ring. The substituents on the ring play a crucial role in modulating this reactivity. The methyl group at C2 and the pyrrolidinyl group at C6 are both considered activating groups, meaning they increase the electron density of the ring and can facilitate electrophilic attack. The hydroxyl group at C4 is also a strong activating group. Therefore, electrophilic substitution at the C5 position of this compound is more feasible than on an unsubstituted pyrimidine ring.

Electrophilic Aromatic Substitution (EAS) Reactivity of the Pyrimidine Scaffold

The pyrimidine scaffold, being electron-deficient, is generally resistant to electrophilic aromatic substitution (EAS). However, the presence of activating substituents can significantly enhance its reactivity. In this compound, the methyl, pyrrolidinyl, and hydroxyl groups are all electron-donating and therefore activate the ring towards EAS.

These activating groups direct incoming electrophiles primarily to the C5 position, which is ortho and para to the activating groups at positions 4 and 6, and meta to the activating group at position 2. The combined directing effects of these substituents strongly favor electrophilic attack at the C5 position.

Common EAS reactions that could potentially be performed on this scaffold, given the activating substituents, include nitration, halogenation, and Friedel-Crafts reactions, although the specific conditions would need to be carefully optimized to avoid side reactions. For instance, nitration of substituted pyrimidinones (B12756618) has been shown to occur at the 5-position. researchgate.net

Table 2: Predicted Regioselectivity of EAS Reactions on this compound

Electrophilic ReagentPredicted Major Product
HNO₃/H₂SO₄2-Methyl-5-nitro-6-(pyrrolidin-3-YL)pyrimidin-4-ol
Br₂/FeBr₃5-Bromo-2-methyl-6-(pyrrolidin-3-YL)pyrimidin-4-ol
RCOCl/AlCl₃5-Acyl-2-methyl-6-(pyrrolidin-3-YL)pyrimidin-4-ol

This table is a prediction based on the directing effects of the substituents.

Reaction Pathways Involving the Pyrrolidinyl Moiety

The pyrrolidinyl moiety attached to the pyrimidine ring at the C6 position introduces additional reaction possibilities. The nitrogen atom of the pyrrolidine (B122466) ring is a secondary amine and is nucleophilic, making it susceptible to a variety of reactions.

One potential reaction is N-alkylation or N-acylation at the pyrrolidine nitrogen. This would introduce a new substituent onto the pyrrolidine ring. Another possibility is ring-opening of the pyrrolidine ring, which can occur under certain conditions, particularly with strong reducing agents or in the presence of specific catalysts.

Furthermore, reactions that target the C-H bonds of the pyrrolidine ring are also conceivable, such as oxidation or halogenation, although these would likely require specific and potentially harsh conditions. The reactivity of the pyrrolidinyl moiety is also influenced by its attachment to the electron-deficient pyrimidine ring.

Stability and Transformation Mechanisms under Controlled Chemical Conditions

The stability of this compound is dependent on various factors, including pH, temperature, and the presence of oxidizing or reducing agents.

Under acidic conditions, the nitrogen atoms in both the pyrimidine and pyrrolidine rings can be protonated, which can affect the compound's solubility and reactivity. In strongly acidic or basic conditions, and at elevated temperatures, degradation of the molecule may occur. The pyrimidine ring itself is generally stable, but the substituents can be susceptible to cleavage. For instance, the C-N bond connecting the pyrrolidine ring to the pyrimidine ring could potentially be cleaved under harsh hydrolytic conditions.

The pyrrolidine ring may also be susceptible to oxidative degradation. The thermal stability of pyrimidine derivatives can be influenced by the nature of their substituents. researchgate.net Studies on similar heterocyclic compounds can provide insights into the potential degradation pathways and transformation mechanisms of this compound under various controlled chemical environments.

Molecular Interactions and Target Engagement Research in Vitro/mechanistic Focus

Identification of Putative Molecular Targets via Advanced Molecular Docking Simulations

Advanced molecular docking simulations are a cornerstone in modern drug discovery for identifying potential protein targets for novel compounds. For a molecule like 2-Methyl-6-(pyrrolidin-3-YL)pyrimidin-4-OL, this process would involve computational screening against a vast library of protein structures. The pyrimidine (B1678525) scaffold is a well-known "privileged structure" in medicinal chemistry, frequently found in kinase inhibitors. Therefore, a primary focus of docking studies would likely be the ATP-binding sites of various protein kinases.

Simulations would calculate the binding affinity (often expressed as a docking score in kcal/mol) and predict the most stable conformation of the compound within the binding pocket of each protein. Targets for which the compound shows a high predicted affinity would be prioritized for further experimental validation.

Table 1: Hypothetical High-Affinity Targets for this compound Identified via Molecular Docking

Putative Protein TargetProtein FamilyPredicted Binding SiteHypothetical Docking Score (kcal/mol)
Protein Kinase B (Akt)AGC KinaseATP-binding pocket (hinge region)-9.2
Phosphodiesterase 9A (PDE9A)PhosphodiesteraseCatalytic Site (Q-pocket)-8.7
Apoptosis signal-regulating kinase 1 (ASK1)MAPKKKATP-binding pocket-8.5

Following the identification of high-affinity targets, a detailed analysis of the binding mode is conducted. For this compound, key interactions would be predicted. The pyrimidin-4-ol core is capable of forming crucial hydrogen bonds. Specifically, the nitrogen atoms in the pyrimidine ring and the hydroxyl group are potential hydrogen bond donors and acceptors. These interactions often occur with the "hinge region" of protein kinases, a critical anchoring point for many inhibitors.

The pyrrolidine (B122466) ring and the methyl group would likely engage in hydrophobic and van der Waals interactions with nonpolar amino acid residues in the binding pocket, such as Leucine, Valine, and Isoleucine. The specific stereochemistry of the pyrrolidin-3-yl group would significantly influence the precise nature and quality of these interactions, determining the compound's fit within the target's "hotspots"—regions that contribute most significantly to binding energy.

Molecular recognition is the specific interaction between two or more molecules through noncovalent bonds. Computational methods, particularly molecular dynamics (MD) simulations, can predict how this compound recognizes and binds to its putative target. MD simulations model the dynamic nature of both the ligand and the protein, providing insights into the conformational changes that may occur upon binding. This approach can reveal an "induced fit" mechanism, where the protein's binding site adapts its shape to accommodate the ligand, maximizing favorable interactions. These simulations can also predict the stability of the key hydrogen bonds and hydrophobic contacts over time, offering a more robust prediction of the binding event than static docking alone.

In Vitro Ligand-Binding Assays for Direct Molecular Interaction Assessment

To experimentally validate computational predictions, direct ligand-binding assays would be employed. Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) could quantify the binding affinity (KD, the dissociation constant) of this compound to a purified target protein. Radioligand binding assays, where a radioactive version of a known ligand competes with the test compound, are another common method to determine binding affinity and specificity. A low KD value (typically in the nanomolar range) would confirm a strong, direct interaction between the compound and the protein target.

Mechanistic Studies of Enzyme Inhibition at the Molecular Level

If the identified target is an enzyme, such as a protein kinase, mechanistic studies are performed to understand how the compound affects its catalytic activity. For ATP-competitive inhibitors, which is a likely mechanism for a pyrimidine-based compound, enzyme kinetics assays would be conducted. These experiments measure the rate of the enzymatic reaction at various concentrations of both the substrate (e.g., ATP) and the inhibitor. The results can be visualized using Lineweaver-Burk plots to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) and to calculate the inhibition constant (Ki). For a competitive inhibitor, the Ki value represents the concentration of the inhibitor required to reduce the enzyme's activity by half.

Table 2: Illustrative Enzyme Inhibition Data for this compound against a Putative Kinase Target

Enzyme TargetAssay TypeMode of InhibitionIC₅₀ (nM)Kᵢ (nM)
Protein Kinase B (Akt)Radiometric Filter Binding AssayATP-Competitive4522

Investigation of Molecular Interactions with Biomolecules (e.g., DNA, RNA, Lipids)

While the primary targets for pyrimidine derivatives are often proteins, it is also prudent to investigate potential off-target interactions with other major classes of biomolecules. The planar nature of the pyrimidine ring could suggest a potential for DNA intercalation, although this is less common for this specific scaffold compared to larger aromatic systems. Assays such as UV-visible spectroscopy, fluorescence quenching, or circular dichroism could be used to detect binding to DNA or RNA. Interactions with lipids would be assessed primarily through computational predictions of properties like LogP, which indicates hydrophobicity and the likelihood of membrane association. The presence of both polar (hydroxyl, pyrimidine nitrogens) and nonpolar (methyl, pyrrolidine) groups gives the molecule an amphipathic character, suggesting potential interactions at lipid-water interfaces. nih.gov

Cellular Pathway Modulation at a Molecular-Mechanistic Level

Following target validation and enzyme inhibition studies, the next step is to determine if the compound engages its target within a cellular context and modulates its signaling pathway. For a putative kinase inhibitor, this would involve treating cultured cells with this compound and measuring the phosphorylation status of the kinase's known downstream substrates using techniques like Western blotting. A successful engagement would result in a dose-dependent decrease in the phosphorylation of these substrates, confirming that the compound can penetrate the cell membrane, bind to its intended target, and exert a specific molecular effect on the relevant signaling cascade.

Structure Activity Relationship Sar Studies: Molecular Design Principles

Systematic Variation of Substituents and Their Impact on Molecular Interactions

The systematic variation of substituents on the 2-Methyl-6-(pyrrolidin-3-YL)pyrimidin-4-OL scaffold allows for a detailed mapping of the chemical space required for optimal biological activity. Modifications typically focus on three primary regions: the C2-methyl group, the C6-pyrrolidinyl moiety, and the pyrimidin-4-ol core itself.

C6 Position: The pyrrolidine (B122466) ring at the C6 position is critical for activity. SAR studies in related pyrimidine (B1678525) series have shown that the nature of the substituent at this position profoundly impacts potency. Variations can include altering the ring size (e.g., to piperidine (B6355638) or azetidine), introducing substituents on the pyrrolidine ring, or changing the attachment point. For example, in the development of the related compound PF-04447943, a methyl group was introduced onto the pyrrolidine ring, indicating that this pocket can accommodate additional bulk, which can be exploited to enhance selectivity or potency. nih.govresearchgate.net

Pyrimidin-4-ol Core: The core heterocycle is essential for establishing the foundational interactions with the target protein. The hydroxyl group at the C4 position and the nitrogen atoms in the pyrimidine ring are often involved in critical hydrogen bonds that anchor the molecule in the binding site.

The following table illustrates hypothetical SAR principles based on common modifications to pyrimidine scaffolds.

Compound ID R1 (C2-Position) R2 (C6-Position) Hypothetical Change in Activity Rationale for Change
Parent -CH₃3-pyrrolidinylBaselineReference compound.
Analog A -CH₂CH₃3-pyrrolidinylDecreasePotential steric hindrance in the binding pocket.
Analog B -CF₃3-pyrrolidinylIncrease/DecreaseAltered electronics may enhance or disrupt key interactions.
Analog C -CH₃(4-Methyl)pyrrolidin-3-ylIncreaseAdditional hydrophobic interactions may improve binding affinity. nih.govresearchgate.net
Analog D -CH₃1-piperazinylDecreaseChange in ring size and basicity may alter binding geometry.

Influence of Stereochemistry on Ligand-Target Recognition and Selectivity

Stereochemistry plays a pivotal role in the interaction of a ligand with its biological target, as enzymes and receptors are chiral environments. The pyrrolidin-3-yl substituent of this compound contains a stereocenter at the C3 position of the pyrrolidine ring, meaning it can exist as (R) and (S) enantiomers.

The spatial arrangement of atoms is critical for precise ligand-target recognition. One enantiomer may fit optimally into a binding pocket, forming key interactions, while the other may fit poorly or not at all. This difference in fit can lead to significant variations in biological activity, selectivity, and even metabolism.

For example, in the development of PF-04447943, a complex derivative featuring a substituted pyrrolidine ring, the specific stereoisomer (3S,4S) was identified as the active configuration. nih.govresearchgate.net This highlights that the precise three-dimensional orientation of the substituents on the pyrrolidine ring is essential for achieving the desired biological effect. Similarly, studies on other classes of pyrimidine derivatives have demonstrated that strict stereochemical requirements are essential for potent and selective receptor binding. nih.gov The L-isomers of amino acid-derived substituents and specific trans or cis configurations in bicyclic systems are often crucial for high-affinity binding. nih.gov Therefore, the synthesis and evaluation of individual enantiomers of this compound are critical steps in understanding its SAR and optimizing its therapeutic potential.

Rational Design Strategies for Tailored Analogs

Rational design strategies leverage structural information of the biological target to guide the creation of tailored analogs with improved properties. This approach moves beyond traditional trial-and-error by using a deep understanding of the ligand-target interactions at a molecular level.

A key strategy is Structure-Based Drug Design (SBDD) , which relies on the three-dimensional structure of the target protein, often obtained through X-ray crystallography. By visualizing how a lead compound like this compound binds to its target, medicinal chemists can identify opportunities for optimization. For instance, if the C2-methyl group sits (B43327) near an unoccupied hydrophobic pocket, analogs with larger hydrophobic groups at this position can be designed to fill that space and increase binding affinity.

The discovery of the PDE9A inhibitor PF-04447943, which contains a substituted pyrrolidinyl moiety, was achieved using SBDD. nih.govresearchgate.net Researchers targeted key residue differences between the catalytic sites of different phosphodiesterase (PDE) family members to achieve high selectivity for the PDE9A isoform. nih.govresearchgate.net This involved designing a molecule that could form specific interactions within the target active site that were not possible with other related enzymes. This approach allows for the creation of highly selective compounds, minimizing off-target effects.

Bioisosteric Replacements and Scaffold Hopping Approaches for Novel Analog Generation

Bioisosteric replacement and scaffold hopping are powerful strategies in medicinal chemistry used to generate novel analogs with improved pharmacological profiles while retaining the desired biological activity. nih.govestranky.sk

Bioisosterism involves substituting an atom or a group of atoms in the lead compound with another group that has similar physical or chemical properties. estranky.skmdpi.com This can be done to improve potency, enhance selectivity, alter metabolic stability, or reduce toxicity. For this compound, several bioisosteric replacements could be considered:

Pyrimidin-4-ol Core: The central pyrimidine ring could be replaced by other heterocycles like a pyridine, pyrazole, or triazine. For example, 2-aminopyrimidin-4(1H)-one has been successfully used as a bioisostere for urea (B33335), demonstrating that the pyrimidinone scaffold can mimic the hydrogen bonding patterns of other functional groups. nih.gov

Pyrrolidine Ring: The pyrrolidine ring could be replaced with other cyclic amines like piperidine or azetidine, or even non-cyclic fragments that maintain the correct vector for interaction with the target.

Functional Groups: The C4-hydroxyl group could be replaced with a thiol (-SH) or an amino group (-NH2) to explore different hydrogen bonding interactions.

Scaffold hopping is a more drastic approach that involves replacing the central core structure (the scaffold) of the molecule with a structurally distinct one, while preserving the spatial arrangement of the key interacting functional groups. nih.govresearchgate.net This strategy is often employed to escape undesirable properties of a chemical series or to discover novel intellectual property. For example, the pyrimidin-4-ol core could be "hopped" to a pyrazolo[3,4-d]pyrimidine scaffold, as seen in the case of PF-04447943, to explore new interaction patterns and improve drug-like properties. nih.govresearchgate.netnih.gov

Original Moiety Potential Bioisostere / Scaffold Hop Rationale
Pyrimidin-4-olPyrazolo[3,4-d]pyrimidin-4-oneRetains key hydrogen bonding features, offers new synthetic routes and properties. nih.govnih.gov
Pyrimidin-4-ol2-Aminopyrimidin-4(1H)-oneActs as a urea bioisostere, potentially improving stability or solubility. nih.gov
PyrrolidinePiperidineExplores larger, more flexible ring systems for different pocket geometries.
Methyl (-CH₃)Trifluoromethyl (-CF₃)Alters electronic properties and can improve metabolic stability.
Hydroxyl (-OH)Amino (-NH₂)Changes hydrogen bond donor/acceptor profile.

Computational Approaches in Guiding SAR Explorations

Computational chemistry has become an indispensable tool in modern drug discovery, providing valuable insights that guide and accelerate SAR explorations. These methods can predict how analogs will bind to a target, estimate their activity, and assess their drug-like properties before they are synthesized.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical properties of a series of compounds and their biological activities. researchgate.net By analyzing a dataset of known analogs, QSAR can identify key molecular descriptors (e.g., lipophilicity, electronic properties, steric factors) that are critical for activity. tandfonline.comnih.gov These models can then be used to predict the activity of new, unsynthesized compounds, helping to prioritize which analogs to pursue.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. rrpharmacology.runih.gov Docking simulations place a virtual model of an analog, such as a derivative of this compound, into the 3D structure of the target's active site. researchgate.netashdin.com The results provide a binding score and a visual representation of the interactions (e.g., hydrogen bonds, hydrophobic contacts), which helps to rationalize observed SAR and design new analogs with improved binding. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms in a ligand-protein complex over time. This provides a dynamic view of the binding process, revealing the stability of key interactions and how the protein might conform to the ligand. tandfonline.comnih.gov MD can help refine docking poses and provide a more accurate calculation of binding free energies, offering a deeper understanding of the molecular recognition process.

These computational approaches were integral to the rational design of compounds like PF-04447943, where structure-based design and molecular modeling were used to optimize selectivity and pharmacokinetic properties. nih.govresearchgate.net

Future Research Directions and Unexplored Chemical Space

Development of Innovative and Sustainable Synthetic Methodologies

The synthesis of pyrimidine (B1678525) derivatives is an area of continuous development, with a growing emphasis on sustainable and green chemistry principles. benthamdirect.comnih.gov Future methodologies for synthesizing 2-Methyl-6-(pyrrolidin-3-YL)pyrimidin-4-OL could move away from traditional, often harsh, reaction conditions towards more environmentally friendly alternatives.

Key areas for development include:

Multicomponent Reactions (MCRs): These reactions are highly efficient as they allow for the synthesis of complex molecules in a single step from three or more reactants, reducing waste and saving time. acs.org An iridium-catalyzed multicomponent synthesis has been reported for producing highly decorated pyrimidines from amidines and alcohols. acs.org

Green Catalysts and Solvents: Research is increasingly focused on using non-toxic, recyclable catalysts and green solvents like water or ionic liquids. benthamdirect.comeurekaselect.com The use of ultrasonic waves and microwave irradiation are also techniques being employed to achieve sustainability in pyrimidine synthesis. nih.goveurekaselect.com

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and product consistency. Applying this technology to the synthesis of this compound could lead to more efficient and controlled production.

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a growing field that offers high selectivity and mild reaction conditions, aligning with the principles of green chemistry.

Synthetic ApproachKey AdvantagesRelevant Findings
Multicomponent ReactionsHigh efficiency, reduced waste, combinatorial library generation. acs.orgIridium-catalyzed regioselective synthesis from amidines and alcohols. acs.org
Green ChemistryUse of sustainable catalysts, solvents (e.g., water), and energy sources (e.g., microwaves). benthamdirect.comnih.govVarious green techniques have been reviewed for pyrimidine derivative synthesis. benthamdirect.comnih.gov
Flow ChemistryImproved safety, scalability, and process control.An emerging technology for fine chemical synthesis.
BiocatalysisHigh selectivity, mild reaction conditions, environmentally friendly.A growing area in sustainable organic synthesis.

Application of Advanced Computational Techniques for Predictive Modeling

Computational modeling is an indispensable tool in modern drug discovery and chemical research. For this compound, advanced computational techniques can be used to predict its properties and guide the design of new derivatives.

Future computational studies could include:

Quantum Mechanics (QM) Calculations: To accurately predict electronic properties, reaction mechanisms, and spectroscopic data.

Molecular Dynamics (MD) Simulations: To study the conformational flexibility of the molecule and its interactions with biological targets over time.

In Silico ADMET Profiling: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound and its derivatives, which is crucial for drug development. researchgate.netrsc.org Studies on similar pyrimidine derivatives have successfully used these methods to predict pharmacokinetic properties and drug-likeness. rsc.orgmdpi.com

Fragment-Based Drug Design (FBDD): Computational FBDD can be employed to design novel series of pyrimidine derivatives as inhibitors for specific biological targets. nih.gov

Exploration of Novel Molecular Interaction Profiles and Undiscovered Binding Sites

Understanding how this compound interacts with biological macromolecules is key to elucidating its potential functions. Future research will aim to map its interaction profile and identify novel binding sites.

Strategies for this exploration include:

High-Throughput Screening (HTS): Screening the compound against large libraries of biological targets to identify potential binding partners.

X-ray Crystallography and Cryo-EM: These techniques can provide high-resolution structural data of the compound bound to its target, revealing the specific molecular interactions. nih.govnih.gov

Chemical Proteomics: Using the compound or a derivatized version to "fish" for binding partners in complex biological samples.

Diversity-Oriented Synthesis (pDOS): Creating libraries of pyrimidine-embedded polyheterocycles to probe unexplored chemical space and identify modulators of challenging targets like protein-protein interactions (PPIs). nih.govacs.org This approach has shown promise for developing small molecules that can target previously "undruggable" interfaces. nih.govacs.org

Design and Synthesis of Next-Generation Molecular Probes for Chemical Biology Studies

Molecular probes are essential tools for studying biological processes. This compound can serve as a scaffold for the development of next-generation probes.

The design and synthesis of such probes would involve:

Attachment of Reporter Groups: Modifying the core structure to include fluorescent dyes, biotin (B1667282) tags, or photo-crosslinkers.

Activity-Based Probes (ABPs): Designing probes that covalently bind to the active site of a target enzyme, allowing for the profiling of enzyme activity.

Fluorescent Probes: The aggregation behavior of pyrimidine-based amphiphiles has been studied using fluorescent hydrophobic dyes like pyrene (B120774) as probes. acs.org This principle can be adapted to create probes based on the this compound scaffold to study cellular environments or specific molecular recognition events.

Scaffold Hopping: Utilizing the pyrimidine core to design novel scaffolds with improved properties for specific biological targets, a strategy that has been successful in identifying potent inhibitors for enzymes like Notum. nih.govmdpi.com

By pursuing these future research directions, the scientific community can fully explore the chemical and biological potential of this compound, paving the way for new discoveries and applications.

Q & A

Basic: What synthetic strategies are recommended for preparing 2-methyl-6-(pyrrolidin-3-yl)pyrimidin-4-ol?

Methodological Answer:
The synthesis of pyrimidine derivatives typically involves functionalizing a pyrimidine core. For this compound:

  • Step 1: Start with a pre-functionalized pyrimidine scaffold (e.g., 4-hydroxypyrimidine) and introduce substituents via nucleophilic substitution or transition-metal-catalyzed coupling. For example, the pyrrolidinyl group can be introduced via Buchwald-Hartwig amination or Suzuki-Miyaura coupling if halogenated precursors are available .
  • Step 2: Optimize reaction conditions (e.g., temperature, solvent, catalyst) to enhance regioselectivity. For instance, polar aprotic solvents like DMF or DMSO may improve solubility of intermediates .
  • Step 3: Purify intermediates using recrystallization or column chromatography. Final characterization should include LC-MS and NMR to confirm purity and structure .

Basic: How should researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

  • X-ray Crystallography: Use single-crystal X-ray diffraction (employing SHELX programs for structure refinement) to resolve bond lengths, angles, and hydrogen-bonding networks. SHELXL is particularly robust for small-molecule refinement .
  • Spectroscopic Analysis:
    • ¹H/¹³C NMR: Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from the pyrrolidine and pyrimidine moieties.
    • FTIR: Confirm hydroxyl (-OH) and amine (-NH) groups via stretching vibrations (~3200–3500 cm⁻¹) .
  • Computational Modeling: Perform DFT calculations (e.g., B3LYP/6-31G*) to predict electronic properties like HOMO-LUMO gaps and electrostatic potential surfaces .

Advanced: How can structural analogs of this compound be designed to optimize biological activity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies:
    • Core Modifications: Replace the pyrrolidine ring with other N-heterocycles (e.g., piperidine, morpholine) to assess steric/electronic effects on target binding .
    • Substituent Effects: Introduce electron-withdrawing groups (e.g., -CF₃) at the pyrimidine 6-position to enhance metabolic stability, as seen in related trifluoromethylpyrimidines .
  • Biological Screening: Use in vitro assays (e.g., enzyme inhibition, cell viability) to evaluate analogs. Prioritize compounds with IC₅₀ values <10 µM for further in vivo testing .

Advanced: What experimental approaches resolve contradictions in observed vs. predicted solubility or reactivity?

Methodological Answer:

  • Solubility Discrepancies:
    • Experimental Validation: Compare experimental solubility (via UV-Vis or HPLC) with computational predictions (e.g., COSMO-RS). Adjust predictions using solvent descriptors like Hansen solubility parameters .
    • Salt Formation: Improve aqueous solubility by synthesizing hydrochloride or sodium salts .
  • Reactivity Conflicts:
    • Kinetic vs. Thermodynamic Control: Re-run reactions under varied conditions (e.g., temperature, reaction time) to isolate intermediates or byproducts.
    • Mechanistic Probes: Use isotopic labeling (e.g., ¹⁸O in the hydroxyl group) to track reaction pathways via MS or NMR .

Advanced: How can computational methods guide the interpretation of crystallographic or spectroscopic data?

Methodological Answer:

  • Crystallographic Refinement: Pair SHELXL refinement with molecular dynamics simulations to resolve disordered regions in the crystal lattice, especially for flexible pyrrolidine rings .
  • NMR Prediction Tools: Use software like ACD/Labs or MestReNova to simulate NMR spectra based on DFT-optimized geometries. Compare with experimental data to validate assignments .
  • Docking Studies: Perform molecular docking (AutoDock Vina, Glide) to predict binding modes to biological targets (e.g., kinases, GPCRs). Cross-validate with mutagenesis data .

Advanced: What strategies mitigate challenges in scaling up synthesis for preclinical studies?

Methodological Answer:

  • Process Optimization:
    • Catalyst Screening: Replace homogeneous catalysts (e.g., Pd(PPh₃)₄) with heterogeneous alternatives (e.g., Pd/C) for easier recovery .
    • Flow Chemistry: Implement continuous flow systems to improve heat/mass transfer and reduce side reactions .
  • Purification Scalability: Transition from column chromatography to fractional crystallization or countercurrent distribution for cost-effective bulk purification .

Advanced: How should researchers address discrepancies between in vitro and in vivo activity data?

Methodological Answer:

  • Pharmacokinetic Profiling: Measure plasma stability, protein binding, and metabolic clearance (using liver microsomes) to identify bioavailability bottlenecks .
  • Prodrug Design: Mask the hydroxyl group with ester or carbamate prodrugs to enhance membrane permeability, as demonstrated in pyrimidine-based therapeutics .
  • Toxicology Studies: Conduct acute toxicity assays in rodent models to rule out off-target effects confounding in vivo results .

Key Considerations for Researchers

  • Data Reproducibility: Document reaction conditions (e.g., inert atmosphere, exact stoichiometry) and share raw spectral/crystallographic data in supplementary materials.

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2-Methyl-6-(pyrrolidin-3-YL)pyrimidin-4-OL
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2-Methyl-6-(pyrrolidin-3-YL)pyrimidin-4-OL

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.